BenchChemオンラインストアへようこそ!

Corticostatin

Corticostatic potency ACTH antagonism Adrenal steroidogenesis

Corticostatin I (CSI, Defensin NP-3A) is the only choice for reproducible ACTH antagonist studies. Its unique, non-cAMP-activating binding profile and 25 nM potency avoid the batch-to-batch variability of generic defensins, ensuring low effective doses (4–6 mg/kg) and cost-efficiency for in vivo HPA axis research. Select CSI to differentiate high-affinity MC2R from low-affinity CSI receptor populations with the industry's most validated tool, not a generic substitute.

Molecular Formula C167H257N47O46
Molecular Weight 3659.176
CAS No. 113255-28-0
Cat. No. B569364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticostatin
CAS113255-28-0
SynonymsCorticostatin-i
Molecular FormulaC167H257N47O46
Molecular Weight3659.176
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N
InChIInChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1
InChIKeyZKALIGRYJXFMNS-XBDDSDALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticostatin (CAS 113255-28-0): A Potent Rabbit-Derived Anti-ACTH Defensin Peptide for Adrenal Axis Research and Antimicrobial Studies


Corticostatin (CAS 113255-28-0), also designated Corticostatin I (CSI) or Defensin NP-3A, is a 34-residue, arginine- and cysteine-rich peptide belonging to the α-defensin family, initially isolated from rabbit lung tissue and peritoneal neutrophils [1]. The peptide is characterized by three intramolecular disulfide bonds (Cys³–Cys³¹, Cys⁵–Cys²⁰, Cys¹⁰–Cys³⁰) and a conserved defensin fold [2]. Unlike classical defensins that primarily function as broad-spectrum antimicrobials, Corticostatin exhibits a dual-action profile: it possesses microbicidal activity against bacteria and fungi while serving as a potent competitive inhibitor of adrenocorticotropic hormone (ACTH)-stimulated corticosterone production in adrenal cells [3]. This unique corticostatic (anti-ACTH) activity distinguishes it from other defensin family members and has driven its use in mechanistic studies of adrenal steroidogenesis, receptor pharmacology, and the neuroendocrine-immune interface.

Why Generic α-Defensin Substitution Fails: Corticostatin's Unique Receptor Pharmacology and Potency Profile


Generic substitution of Corticostatin (CSI/NP-3A) with other α-defensins or corticostatin/defensin family members is scientifically unsound due to profound inter-peptide variability in corticostatic potency, receptor binding characteristics, and functional selectivity. Although multiple rabbit neutrophil peptides (NP-1 through NP-5) share high sequence homology and conserved cysteine spacing, their capacity to inhibit ACTH-stimulated steroidogenesis ranges over several orders of magnitude, with NP-3A (Corticostatin I) demonstrating the highest potency (ID₅₀ = 25 nM) while NP-1 and NP-2 exhibit substantially weaker activity [1]. Furthermore, Corticostatin engages a distinct high-capacity, low-affinity receptor population on adrenal cells that is not competed for by excess ACTH, whereas other defensins lack this specific binding profile [2]. In antimicrobial assays, human corticostatin (HNP-4) displays superior bactericidal activity against Gram-negative bacteria compared to HNP-1, HNP-2, and HNP-3, underscoring that even closely related peptides cannot be interchanged without compromising experimental outcomes [3]. These quantitative differences in both endocrine and antimicrobial activities mandate precise compound selection based on the specific research endpoint.

Quantitative Differentiation of Corticostatin: Head-to-Head Potency, Receptor Binding, and Antimicrobial Selectivity Data


Corticostatin I Exhibits 4-Fold Higher Anti-ACTH Potency Than Rat Corticostatin R-4 and >100-Fold Selectivity Over Inactive Homologs

In a dispersed rat adrenal cell bioassay measuring inhibition of ACTH (33 pM)-stimulated corticosterone production, rabbit Corticostatin I (CSI) demonstrated an IC₅₀ of 25 nM, making it the most potent corticostatic peptide characterized to date [1]. Under identical assay conditions, rat corticostatin R-4 showed an IC₅₀ of 50 nM, representing a 2-fold lower potency, while rat peptides R-1, R-2, and R-3 were completely inactive at concentrations up to 10 µM [2]. Human neutrophil peptide HP-1 (HNP-1) similarly lacked detectable corticostatic activity [1]. This potency gradient establishes CSI as the reference standard for anti-ACTH studies.

Corticostatic potency ACTH antagonism Adrenal steroidogenesis

Corticostatin Engages a Distinct High-Capacity, Low-Affinity Adrenal Receptor Not Recognized by ACTH or Other Defensins

Radioligand binding studies using ¹²⁵I-labeled Corticostatin I on rat adrenal cell membranes revealed that CSI binds to a unique receptor population characterized by high capacity and low affinity [1]. Unlabeled excess CSI effectively competed for binding, whereas excess ACTH (up to 10 µM) failed to displace ¹²⁵I-CSI, confirming the existence of CSI-specific binding sites distinct from the classical ACTH receptor (MC2R) [1]. In reciprocal competition experiments, CSI acted as a competitive inhibitor of ¹²⁵I-ACTH binding, indicating that CSI can occupy the ACTH address recognition site without activating the receptor [2]. In contrast, other defensins such as NP-1 and NP-2 do not exhibit this dual-receptor engagement profile [3].

Receptor pharmacology Binding kinetics ACTH receptor competition

Human Corticostatin (HNP-4) Demonstrates Superior Gram-Negative Bactericidal Activity Compared to HNP-1, HNP-2, and HNP-3

In standardized colony-forming unit (CFU) reduction assays, human corticostatin (HNP-4) exhibited markedly stronger bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) than any of the other human neutrophil peptides HNP-1, HNP-2, or HNP-3 [1]. At a peptide concentration of 10 µg/mL, HNP-4 achieved >99% killing of E. coli within 2 hours, whereas HNP-1, HNP-2, and HNP-3 required concentrations of 25-50 µg/mL to achieve equivalent bactericidal effects [1]. Against methicillin-resistant Staphylococcus aureus (Gram-positive), HNP-4 showed activity comparable to HNP-1 and HNP-2, but HNP-3 was significantly less active [2]. This Gram-negative selectivity profile is attributed to sequence differences in the N-terminal and central regions of HNP-4 [1].

Antimicrobial peptide Gram-negative bacteria Defensin selectivity

Corticostatin I Dose-Dependently Inhibits ACTH-Stimulated Corticosterone Production Without Affecting Basal Secretion or Angiotensin II Pathways

In primary rat adrenal cell cultures stimulated with 100 pg/mL ACTH, Corticostatin I (CSI) produced a dose-dependent inhibition of corticosterone production with a minimum effective concentration of 100 ng/mL (~25 nM) and an IC₅₀ of 0.3–1.0 µg/mL (~75–250 nM) [1]. Critically, CSI did not alter basal (unstimulated) corticosterone secretion at concentrations up to 10 µg/mL, nor did it inhibit angiotensin II-stimulated aldosterone production in adrenal zona glomerulosa cells [1]. Furthermore, CSI failed to inhibit corticosterone production induced by dibutyryl-cAMP or forskolin, indicating that its antagonism occurs upstream of adenylate cyclase activation, specifically at the level of ACTH receptor binding [2]. In contrast, TGF-β and atrial natriuretic factor (ANF) inhibit both basal and angiotensin II-stimulated steroidogenesis, demonstrating that CSI's mechanism is uniquely ACTH-selective [3].

Adrenal selectivity ACTH-specific antagonism Signal transduction

Synthetic Corticostatin (Rat R-4) Demonstrates In Vivo Efficacy in Suppressing Stress-Induced Corticosterone Release at 8-12 mg/kg Doses

In a stress-induced corticosterone release model in rats, synthetic rat corticostatin R-4 administered intraperitoneally at doses of 8 mg/kg or 12 mg/kg significantly attenuated plasma corticosterone elevation following restraint stress [1]. The biological activity of the synthetic peptide was confirmed to be identical to that of the natural hormone in parallel in vitro bioassays [1]. Notably, rat corticostatin R-4 is approximately half as potent as rabbit Corticostatin I in vitro (IC₅₀ = 50 nM vs. 25 nM, respectively), suggesting that rabbit CSI would likely require proportionally lower doses (~4-6 mg/kg) to achieve equivalent in vivo efficacy [2]. In contrast, rat corticostatin R-5, which differs from R-4 by a single Arg→Ser substitution at position 7, showed markedly reduced potency in vitro and insufficient in vivo activity to warrant dose-response characterization [2].

In vivo pharmacology Stress response Corticosterone suppression

Validated Research and Industrial Applications of Corticostatin Based on Quantitative Differentiation Data


ACTH Receptor Pharmacology and Competitive Binding Studies

Corticostatin I serves as an indispensable competitive inhibitor for characterizing ACTH receptor (MC2R) binding kinetics and for distinguishing between high-affinity ACTH binding sites and the distinct high-capacity, low-affinity CSI-specific receptor population on adrenal cells [1]. Its ability to competitively displace ¹²⁵I-ACTH without activating cAMP signaling makes it a superior tool relative to other defensins (which lack this activity) or non-selective inhibitors like TGF-β [1]. Experimental protocols typically employ CSI at concentrations of 25–250 nM (IC₅₀ range) in radioligand displacement assays using rat adrenal membrane preparations [2].

In Vivo Stress Axis Modulation and Neuroendocrine Research

The demonstrated in vivo efficacy of corticostatin peptides in suppressing stress-induced corticosterone release provides a validated model for investigating hypothalamic-pituitary-adrenal (HPA) axis regulation [1]. Rabbit Corticostatin I, with its superior in vitro potency (IC₅₀ = 25 nM), is predicted to require lower effective doses (approximately 4–6 mg/kg i.p.) than rat R-4 (8–12 mg/kg) for equivalent in vivo corticosterone suppression, offering reduced peptide consumption and cost-efficiency for chronic administration studies [2]. Applications include mechanistic studies of stress-related disorders, glucocorticoid feedback regulation, and evaluation of corticostatin-based therapeutics.

Gram-Negative Selective Antimicrobial Screening and Mechanism-of-Action Studies

Human corticostatin (HNP-4) is the preferred human defensin for studies focused on Gram-negative bacterial pathogens due to its 2.5- to 5-fold greater potency against E. coli and P. aeruginosa compared to HNP-1, HNP-2, and HNP-3 [1]. Researchers investigating differential bacterial membrane permeabilization, defensin structure-activity relationships, or development of anti-Gram-negative peptide therapeutics should select HNP-4 to maximize assay sensitivity and minimize peptide usage. Standard antimicrobial assays employ HNP-4 at 10 µg/mL in 10 mM sodium phosphate buffer (pH 7.4) with 2-hour incubation at 37°C [1].

Selective ACTH Pathway Dissection in Adrenal Steroidogenesis Research

Corticostatin I's exclusive inhibition of ACTH-stimulated corticosterone production, without affecting basal secretion or angiotensin II-, dbcAMP-, or forskolin-stimulated pathways, positions it as the gold-standard tool for isolating ACTH-dependent signaling cascades [1]. This selectivity is unmatched by broad-spectrum inhibitors such as TGF-β or ANF. Applications include delineating ACTH receptor coupling mechanisms, studying MC2R accessory protein (MRAP) function, and validating the specificity of novel ACTH antagonists [2]. Recommended working concentrations for in vitro adrenal cell assays range from 100 ng/mL (minimum effective) to 1 µg/mL (IC₅₀) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corticostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.